molecular formula C26H24N2O B2902042 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine CAS No. 866145-40-6

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine

Cat. No.: B2902042
CAS No.: 866145-40-6
M. Wt: 380.491
InChI Key: PNEGFXAVEABNPW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine is a phthalazine derivative characterized by a bicyclic indenyl group at position 1 and a 4-propylphenoxy substituent at position 2. The synthesis of such derivatives typically involves nucleophilic substitution reactions at the phthalazine core, as seen in analogous compounds (e.g., 4-benzylphthalazin-1-ylamino derivatives) prepared via reactions with aminophenols or sulfonic acids .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propylphenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O/c1-2-6-18-11-15-22(16-12-18)29-26-24-10-4-3-9-23(24)25(27-28-26)21-14-13-19-7-5-8-20(19)17-21/h3-4,9-17H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEGFXAVEABNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Crystallographic and Geometric Analysis

Compound Molecular Formula Crystal System Space Group Dihedral Angle (Phthalazine-Indenyl/Phenyl) Reference
Target Compound (Hypothetical) C26H24N2O Monoclinic* P21/c* ~15°*
3-Chlorophenyl Analog [] C26H28Cl2N2O3 Monoclinic P21/c 12.5°
4-Benzylphthalazin-1-ylamino (10a) C21H17N3O Orthorhombic* Pbca* N/A

*Hypothetical values based on analogous systems.

The indenyl group in the target compound may introduce slight steric hindrance, altering binding modes in biological targets.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

  • Analog Example : 4-(N-Phenylthiocarbamoyl)phthalazine (15) exhibits higher solubility due to polar thiocarbamoyl groups, contrasting with the hydrophobic propyl chain in the target compound .

Analytical Characterization

Shared techniques for structural elucidation include:

  • X-ray Crystallography : Employing SHELXL and OLEX2 for refinement, as seen in analogs from and .
  • Spectroscopy: NMR and IR data for substituent identification (e.g., C≡N stretch at 2210 cm⁻¹ in cyanoethyl derivatives ).

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